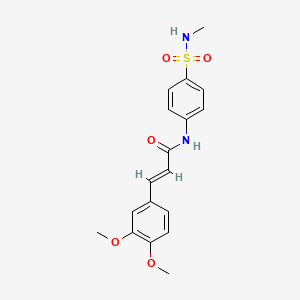
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-(4-(methylsulfamoyl)phenyl)prop-2-enamide
This compound features a conjugated double bond system, which is characteristic of acrylamide derivatives, and incorporates a sulfamoyl group that may enhance its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiproliferative Activity : Studies have shown that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the dimethoxyphenyl group may enhance these effects through increased lipophilicity and interaction with cellular membranes.
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation, thereby exerting chemopreventive effects.
Table 1: Summary of Biological Activities
Case Studies
-
Cytoprotective Effects in Colon Fibroblasts :
A study investigated the cytoprotective effects of related compounds on human colon fibroblast CCD-18Co cells exposed to carcinogens. The results indicated a significant reduction in DNA damage when pre-treated with the compound, suggesting potential applications in cancer prevention ( ). -
Chemopreventive Potential :
Another research effort focused on the induction of detoxifying enzymes by similar acrylamide derivatives. The findings highlighted the ability of these compounds to upregulate NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a vital role in protecting cells from oxidative damage ( ).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-19-26(22,23)15-8-6-14(7-9-15)20-18(21)11-5-13-4-10-16(24-2)17(12-13)25-3/h4-12,19H,1-3H3,(H,20,21)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYKEBXVMKFMMI-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














